N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring, a fluorophenyl group, and a hydrazone linkage, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
4-fluorobenzaldehyde+2-methylfuran-3-carbohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide stands out due to its unique combination of a furan ring and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11FN2O2 |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H11FN2O2/c1-9-12(6-7-18-9)13(17)16-15-8-10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
YVGYWSYYJRUHPC-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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